molecular formula C20H25ClN2O2 B155200 Quinidine hydrochloride CAS No. 1668-99-1

Quinidine hydrochloride

Cat. No. B155200
CAS RN: 1668-99-1
M. Wt: 360.9 g/mol
InChI Key: LBSFSRMTJJPTCW-VJAUXQICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinidine is a medication that has been used for its antiarrhythmic properties, particularly in the treatment of cardiac arrhythmias. It is known to block the human cardiac hKv1.5 channel, which is expressed in mammalian cells, at therapeutically relevant concentrations. The blocking action of quinidine is thought to occur at the internal mouth of the ionic pore of the channel, with binding stabilized by hydrophobic interactions . Quinidine is also an active antimalarial compound, originally extracted from the bark of Cinchona trees .

Synthesis Analysis

The asymmetric synthesis of quinidine has been achieved through various methods. One approach involves a highly enantio- and diastereoselective synthesis of functionalized isochromans through an organocatalyzed domino reaction, which uses quinidine as a catalyst . Another method for synthesizing quinine and quinidine starts from a proline-catalyzed asymmetric cycloaldolization, leading to high enantioselectivity and yield .

Molecular Structure Analysis

The molecular structure of quinidine has been determined by single-crystal X-ray diffraction, revealing its crystallization as the ethanolate with a molar mass of 370.491 units. The structure supports the proposed configuration of quinidine and provides insights into its absolute configuration . Additionally, a detailed conformational analysis of quinidine has been conducted using molecular mechanics and quantum mechanical methods, identifying six distinct minimum energy conformations and providing insights into the coexistence of different conformers in solution .

Chemical Reactions Analysis

Quinidine is a potent inhibitor of CYP2D6, which is involved in the metabolism of various drugs. It has been shown to significantly decrease the urinary excretion of 7-hydroxylchlorpromazine when administered with chlorpromazine, suggesting that CYP2D6 is involved in the metabolism of chlorpromazine to its hydroxylated metabolite . Quinidine also affects the metabolism of other drugs, such as propafenone, by increasing plasma concentrations of propafenone in extensive metabolizers, indicating that its active metabolites modulate the net drug effect .

Physical and Chemical Properties Analysis

Quinidine's interaction with human cytochrome P450 3A4, which metabolizes the drug, has been examined using the kinetics of CO binding to P450 as a probe of protein conformation and dynamics. This study revealed that quinidine binds to different P450 3A4 species with distinct conformations, acting as an allosteric inhibitor . Furthermore, quinidine has been found to strongly perturb the molecular organization of lipid bilayers, especially those prepared from acidic phospholipids, which may contribute to its pharmacological effects .

Relevant Case Studies

Case studies have demonstrated the impact of quinidine on drug metabolism and pharmacokinetics. For instance, the interaction between quinidine and chlorpromazine has been studied in healthy volunteers, showing that quinidine can significantly alter the metabolism and excretion of chlorpromazine metabolites . Another study on the interaction between quinidine and propafenone in patients with different metabolizer phenotypes of debrisoquine has provided insights into the genetic component of interindividual variability in drug interactions .

Scientific Research Applications

Modulation of Arrhythmogenic Effects

Quinidine hydrochloride is studied for its effects on arrhythmias. It exhibits concentration-dependent and often biphasic effects on arrhythmogenicity, particularly in the presence of increased late sodium current (I(Na)), which modulates the arrhythmogenicity of quinidine. This was demonstrated in studies on rabbit hearts and cardiomyocytes (Wu et al., 2008).

Separation and Determination Methodology

Research has been conducted on the development of methodologies for the separation and determination of quinine and its derivatives, including quinidine. Capillary electrophoresis has been used for this purpose, showing good conditions for the determination of quinidine, quinine, and cinquinidine (Kluska et al., 2015).

Interaction with Ion Channels

Quinidine is known for its interaction with ion channels, such as blocking the open pore of Shab K+ channels in a voltage-dependent manner. This interaction with pore K+ ions can cause irreversible collapse of the K+ conductance, revealing the drug's intricate interaction with ion channels (Gómez-Lagunas, 2010).

Global Accessibility Challenges

There are challenges in the global accessibility of quinidine, impacting its availability for treating life-threatening ventricular arrhythmias like Brugada syndrome. The low price and restricted indication of quinidine have led to its unavailability in many countries, posing a serious medical hazard (Viskin et al., 2013).

Pharmacological Review

Quinidine's pharmacological properties have been extensively reviewed, highlighting its pivotal role in treating life-threatening arrhythmic storms in patients with congenital arrhythmogenic syndromes. Despite the decrease in clinical prescriptions, quinidine remains invaluable in modern antiarrhythmic therapy (Serdoz et al., 2019).

Safety and Effectiveness in Cardioversion

Studies have evaluated the safety and effectiveness of oral quinidine in cardioversion of persistent atrial fibrillation, demonstrating its safe and effective use in converting atrial fibrillation to sinus rhythm (Kirpizidis et al., 2001).

National Challenges in Quinidine Use

Research has also focused on the nature of quinidine use and accessibility, particularly in countries like Canada where its use is rare. This rarity is associated with a reduction in recurrent ventricular arrhythmias in specific syndromes, underlining the importance of quinidine access for potentially lifesaving therapy (Malhi et al., 2019).

Influence of Gender on Tolerability

The influence of gender on the tolerability, safety, and efficacy of quinidine has been a subject of study. Women were found to be more likely than men to discontinue quinidine due to side effects like QT prolongation, despite its effectiveness in both genders (Higgins et al., 2015).

Safety And Hazards

Quinidine may cause serious side effects. It may cause an allergic skin reaction, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFSRMTJJPTCW-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinidine hydrochloride

CAS RN

85135-88-2, 1668-99-1
Record name Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85135-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S)-6'-methoxycinchonan-9-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine hydrochloride
Reactant of Route 2
Quinidine hydrochloride
Reactant of Route 3
Quinidine hydrochloride
Reactant of Route 4
Quinidine hydrochloride
Reactant of Route 5
Quinidine hydrochloride
Reactant of Route 6
Quinidine hydrochloride

Citations

For This Compound
581
Citations
L Mosey, MD Tyler - Circulation, 1954 - Am Heart Assoc
… Diphenylhydantoin sodium, procaine amide hydrochloride, procaine hydrochloride and quinidine hydrochloride were approximately equally effective; however the procaine …
Number of citations: 95 www.ahajournals.org
MI STURNICK, JEF RISEMAN… - Journal of the American …, 1943 - jamanetwork.com
… Cinchona Products Institute, however, suggested that such a product might be obtained by adding urea and antipyrine to quinidine hydrochloride according to the following formula : …
Number of citations: 26 jamanetwork.com
LN KATZ - Journal of the American Medical Association, 1948 - jamanetwork.com
There is a remarkable similarity in the discovery of the utility of quinidine with that of digitalis in that both were made by laymen. In 1914 one of Wenckebach's 1 patients informed him …
Number of citations: 10 jamanetwork.com
JD Barker Jr, J Christensen - Gastroenterology, 1973 - Elsevier
… Six electrodes, uniformly spaced in the long axis of the ascending colon, recorded the electromyogram before and after the addition of either quinidine hydrochloride or quinine dihydro…
Number of citations: 21 www.sciencedirect.com
K Miyoshi, Y Matsumoto, H Yoneda - Chemistry Letters, 1980 - journal.csj.jp
… 18% OY) in water toward its (+) 546 - or (−) 546 - enantiomer upon the addition of l-(8S,9R)-quinine or d-(8R,9S)-quinidine hydrochloride, respectively, which was attributed to the …
Number of citations: 9 www.journal.csj.jp
S Viskin, AA Wilde, AD Krahn, DP Zipes - J Am Coll Cardiol, 2013 - core.ac.uk
… Sanofi currently holds marketing authorizations for hydroquinidine hydrochloride prolonged-release capsules in France since 1980 (Serecor 300 mg) and in Spain since 1973 (Lento…
Number of citations: 15 core.ac.uk
NK Dutta - British Journal of Pharmacology and Chemotherapy, 1949 - ncbi.nlm.nih.gov
… quinidine hydrochloride (lower tracing). … quinidine hydrochloride (lower tracing). Interruption of the records indicates where the drum was stopped. …
Number of citations: 49 www.ncbi.nlm.nih.gov
MM Hasan, MA Hassan… - Pharmacology & …, 1990 - Wiley Online Library
… The administration of quinidine hydrochloride or quinine hydrochloride intravenously (10 mg/kg) to rabbits produced concentration-time profiles characterized by a monoexponential …
Number of citations: 12 onlinelibrary.wiley.com
PL Rodensky, JH Kathe, F Wasserman - American Journal of …, 1960 - ajconline.org
… The second group of four nephrectomized animals were given quinidine hydrochloride, 1 to 2 … AND TOTAL QUINIDINE DOSAGE In both group II and group III, quinidine hydrochloride, …
Number of citations: 13 www.ajconline.org
M Masago, M Takaai, J Sakata, A Horie… - Biological and …, 2010 - jstage.jst.go.jp
… Quinidine hydrochloride monohydrate was purchased from Sigma Aldrich (St. Louis, MO, USA). All other chemicals were of the highest purity available. …
Number of citations: 19 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.